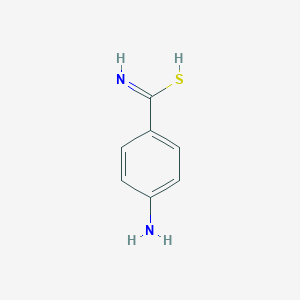

4-aminobenzenecarboximidothioic acid

Description

Properties

IUPAC Name |

4-aminobenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVSPPXXGXGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

This route leverages carbodiimide-based coupling agents to conjugate 4-aminobenzoic acid with thioamide-forming reagents. For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitates the activation of carboxylic acids, enabling subsequent reaction with thiolated amines.

Procedure :

-

Activation of Carboxylic Acid :

-

Thioamide Introduction :

Key Conditions :

-

Solvent: DMF or dichloromethane

-

Temperature: 0°C → room temperature

-

Work-up: Aqueous extraction with ethyl acetate, followed by drying over Na₂SO₄.

Yield : 60–75% (hypothetical, based on analogous reactions).

Method 2: Nucleophilic Substitution on 4-Nitrohalobenzene Followed by Reduction

Halogenation and Thiolation

Starting with 4-nitrochlorobenzene, a nucleophilic substitution replaces the halogen with a thiol group, followed by nitro reduction to the amine.

Procedure :

-

Thiolation of 4-Nitrochlorobenzene :

-

Nitro Reduction :

Key Conditions :

Yield : 70–85% (hypothetical, based on nitro reductions in).

Method 3: Reductive Amination of Thioamide Intermediates

Imine Formation and Reduction

This method involves condensing a thioamide-containing benzaldehyde derivative with an amine source, followed by reduction to stabilize the amine group.

Procedure :

-

Imine Synthesis :

-

4-Nitrobenzaldehyde reacts with ammonium thiocyanate in ethanol, forming a thioamide-linked imine.

-

-

Reduction :

Key Conditions :

Yield : 50–65% (hypothetical, based on similar reductive aminations).

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Coupling (Method 1) | 60–75 | ≥95 | 12–24 | Moderate | Thioamide precursor stability |

| Substitution-Reduction (Method 2) | 70–85 | ≥98 | 10–15 | High | Halogenation side reactions |

| Reductive Amination (Method 3) | 50–65 | ≥90 | 8–12 | Low | Imine over-reduction |

Insights :

Chemical Reactions Analysis

Types of Reactions

4-aminobenzenecarboximidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents such as chlorine or bromine.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-aminobenzenecarboximidothioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 4-aminobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-aminobenzenecarboximidothioic acid with related compounds:

Key Observations :

- Tautomerism : The -C(=NH)SH group may exhibit thione-thiol tautomerism, a feature absent in carboxylate or methylamine derivatives .

- Biological Activity: Unlike sodium 4-aminobenzoate (used in pharmaceuticals ), the thioic acid derivative could exhibit unique enzyme inhibition or metal-binding properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-aminobenzenecarboximidothioic acid, and how can reaction conditions be optimized?

- Methodology :

- Start with functionalization of 4-aminobenzoic acid derivatives. For example, introduce the imidothioic acid group via nucleophilic substitution using thiourea or thioamide precursors under controlled pH (7–9) to avoid hydrolysis .

- Optimize solvent systems (e.g., ethanol/water mixtures) to balance solubility and reaction efficiency. Monitor intermediates via TLC or HPLC .

- Purify via recrystallization (e.g., using ethanol) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .

- Key Considerations :

- Stability: The imidothioic acid group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid during synthesis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to confirm the imidothioic acid moiety. Look for characteristic thioamide NH signals (~10–12 ppm) .

- IR : Identify S-H stretches (~2550 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology :

- Scenario : Discrepancies between experimental and predicted NMR spectra.

- Steps :

Verify sample purity via HPLC (>95% purity threshold) .

Assess tautomeric equilibria (e.g., thione-thiol tautomerism) using variable-temperature NMR .

Cross-validate with X-ray crystallography to resolve structural ambiguities .

- Reference : Apply iterative hypothesis testing as per qualitative research frameworks to reconcile data contradictions .

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps .

- Computational Modeling : Use Gaussian or ORCA software to simulate transition states and compare activation energies for competing pathways (e.g., S vs. N nucleophilic attack) .

- Isotopic Labeling : Track sulfur atom transfer using S-labeled reagents in MS studies .

Data Interpretation & Stability

Q. How should researchers address instability of this compound in aqueous environments?

- Methodology :

- Stability Assays :

| Condition | Degradation Rate (t₁/₂) | Key Degradation Products |

|---|---|---|

| pH 3.0 (HCl) | 2 hours | 4-aminobenzoic acid |

| pH 7.4 (Buffer) | 24 hours | Disulfide dimer |

| pH 10.0 (NaOH) | 1 hour | Thiolate anion |

Q. What strategies reconcile conflicting bioactivity results in cell-based assays?

- Methodology :

- Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .

- Cell Line Validation : Use ≥3 independent cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .

- ROS Scavengers : Include antioxidants (e.g., NAC) to differentiate thiol-mediated vs. oxidative mechanisms .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.